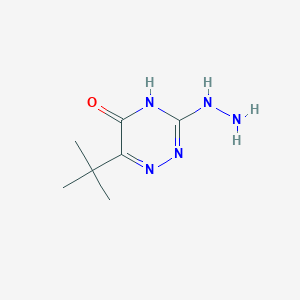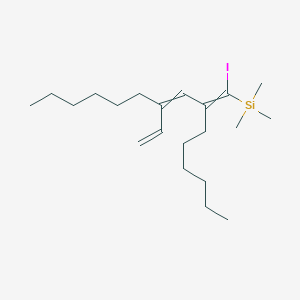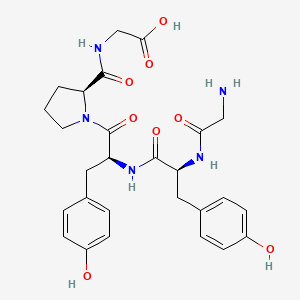![molecular formula C42H26 B14214121 Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- CAS No. 825620-93-7](/img/structure/B14214121.png)
Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- is a complex organic compound with the molecular formula C42H26 This compound is characterized by its unique structure, which includes two benzene rings connected by a pentadiynyl chain with diphenylmethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- typically involves the reaction of benzene derivatives with appropriate alkynes under specific conditions. One common method involves the use of copper as a catalyst in benzene, with heating for several hours . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of organic synthesis, such as the use of catalysts and controlled reaction environments, would apply to any large-scale production efforts.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids, such as boranes, which can form adducts with the compound . Other reagents may include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydrocarbon derivatives.
Scientific Research Applications
Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- has several scientific research applications:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: Its interactions with biological molecules are of interest for understanding biochemical pathways.
Industry: Used in the development of new materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism by which Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution and other reaction pathways . The compound’s structure allows it to participate in various chemical reactions, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(diphenylamino)benzene: Similar in structure but with amino groups instead of diphenylmethylene groups.
1,4-Bis(trifluoromethyl)benzene: Contains trifluoromethyl groups, offering different chemical properties.
Uniqueness
Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]- is unique due to its specific structure, which provides distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in scientific research.
Properties
CAS No. |
825620-93-7 |
|---|---|
Molecular Formula |
C42H26 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
1,4-bis(3-benzhydrylidenepenta-1,4-diynyl)benzene |
InChI |
InChI=1S/C42H26/c1-3-35(41(37-17-9-5-10-18-37)38-19-11-6-12-20-38)31-29-33-25-27-34(28-26-33)30-32-36(4-2)42(39-21-13-7-14-22-39)40-23-15-8-16-24-40/h1-2,5-28H |
InChI Key |
AGNRIPFZYQUOKV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#CC3=CC=C(C=C3)C#CC(=C(C4=CC=CC=C4)C5=CC=CC=C5)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-(Methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14214063.png)
![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)
![2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B14214079.png)

![4-[(Pyrimidin-5-yl)ethynyl]benzonitrile](/img/structure/B14214086.png)

![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl-](/img/structure/B14214109.png)

![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
